molecular formula C18H20N6O B2679443 (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1286717-85-8

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2679443
CAS No.: 1286717-85-8
M. Wt: 336.399
InChI Key: MFSYGSNFMHEBEQ-UHFFFAOYSA-N
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Description

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a sophisticated chemical hybrid scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged heterocyclic structures, including piperidine, pyrazole, and 1,2,3-triazole, into a single molecular framework. Such fusion molecules are of high interest in the development of novel bioactive compounds, as they combine distinct pharmacophores known to impart a wide range of biological activities . The 1,2,3-triazole moiety can serve as a robust linker and bioisostere, while the pyrazole subunit is a well-documented scaffold in numerous biologically active molecules and marketed drugs . This unique architecture makes the compound a valuable template for investigating new therapeutic agents. Researchers can utilize this compound as a key intermediate or a core structure in programs aimed at oncology, antiviral therapy, and the modulation of central nervous system targets, given the established relevance of its constituent parts in these fields . Its primary research value lies in its potential to interact with diverse enzymatic targets and cellular pathways. The mechanism of action is dependent on the specific research context but may involve the inhibition of critical enzymes or the disruption of protein-protein interactions crucial for disease progression. This product is intended for use in assay development, high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c25-18(17-13-20-24(21-17)16-5-2-1-3-6-16)22-11-7-15(8-12-22)14-23-10-4-9-19-23/h1-6,9-10,13,15H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSYGSNFMHEBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures. Its unique composition suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound can be broken down into its constituent parts:

  • Pyrazole moiety : Known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities.
  • Piperidine ring : Often found in various pharmaceuticals, contributing to the compound's bioactivity.
  • Triazole ring : Associated with antifungal and anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₃₁N₅O
  • Molecular Weight : 325.48 g/mol

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar pyrazole and triazole derivatives. For instance, a series of compounds linked to pyrazole demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of triazole-containing compounds has been extensively researched. A study on related triazole derivatives indicated that these compounds could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) . The proposed mechanism includes apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Study :
    • A derivative similar to our compound was tested against multiple cancer cell lines. Results showed a significant reduction in viability at concentrations as low as 10 µM, with an IC50 value indicating strong cytotoxicity .
  • Antimicrobial Evaluation :
    • In another study, pyrazole derivatives were synthesized and screened for antimicrobial activity using the agar dilution method. Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications at specific positions on the pyrazole or triazole rings can enhance potency or selectivity against target cells. For example:

  • Substituents on the phenyl group significantly impact the compound's ability to bind to biological targets.
  • The presence of electron-donating groups has been linked to increased anticancer activity .

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit promising biological activity, they may also display cytotoxic effects at higher concentrations .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialPyrazole DerivativeE. coli15
AnticancerTriazole DerivativeMCF-710
AntifungalTriazole DerivativeCandida albicans20
CytotoxicityPyrazole-TriazoleHeLa12

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing both pyrazole and triazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The specific compound discussed has been evaluated for its potential to inhibit tumor growth in preclinical studies .

Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial activity. Pyrazoles are known for their ability to interact with bacterial enzymes or disrupt cellular processes, making them candidates for antibiotic development. Studies have reported that related compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

There is emerging evidence that pyrazole derivatives can influence neurological pathways. Compounds similar to (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone have been investigated for their potential in treating neurological disorders such as depression and anxiety due to their ability to modulate neurotransmitter systems .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Study : A study evaluated the anticancer effects of similar pyrazole derivatives on human cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of triazole-containing compounds against various pathogens. The results indicated promising activity against resistant strains of bacteria, suggesting potential for therapeutic use in infectious diseases .
  • Neuropharmacology Research : Research into the neuropharmacological effects of related compounds revealed their ability to enhance cognitive function in animal models, indicating potential applications in treating cognitive disorders .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen-rich heterocycles (pyrazole and triazole) and the piperidine tertiary amine serve as nucleophilic sites.

Reaction TypeReagents/ConditionsProduct/OutcomeSource Analogy
AlkylationPropargyl bromide, K₂CO₃, RTSubstitution at pyrazole N1, forming propargyloxy derivatives
AcylationAcetyl chloride, Et₃N, DCMAcetylation at piperidine nitrogen, yielding N-acylpiperidine derivatives
Suzuki CouplingAryl boronic acids, Pd(PPh₃)₄, THFCross-coupling at halogenated triazole positions (if halogen substituents present)

Key Findings :

  • The triazole’s N2 nitrogen (2-phenyl-2H-1,2,3-triazol-4-yl) is less nucleophilic due to conjugation with the phenyl group, directing reactivity toward the pyrazole N1 .

  • Piperidine’s tertiary amine undergoes quaternization with alkyl halides under mild conditions .

Coordination Chemistry

The pyrazole and triazole moieties act as ligands for transition metals, enabling complex formation.

Metal IonLigand SiteReaction ConditionsComplex StructureSource Analogy
Cu(II)Pyrazole N, Triazole NEthanol, reflux, 12 hOctahedral complexes with ClO₄⁻ counterions
Pd(II)Triazole NDMF, 80°C, 6 hSquare-planar complexes for catalysis

Key Findings :

  • Triazole-coordinated Pd complexes catalyze Sonogashira couplings .

  • Cu(II) complexes exhibit antimicrobial activity, suggesting biomedical applications .

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and annulations to form fused heterocycles.

Reaction TypeReagents/ConditionsProductSource Analogy
Huisgen CycloadditionNaN₃, CuSO₄, sodium ascorbate1,2,3-Triazole-linked macrocycles
Thiazole FormationThiosemicarbazide, NaOH, EtOHPyrazoline-thioamide intermediates

Key Findings :

  • Click chemistry (Huisgen) modifies the triazole’s substituents for tailored bioactivity .

  • Thiosemicarbazide reactions yield thiazole derivatives with antitumoral potential .

Hydrolysis and Stability

The methanone bridge and heterocycles demonstrate stability under varying pH conditions.

ConditionObservationSource Analogy
Acidic (HCl, H₂O)Piperidine protonation; no ketone hydrolysis
Basic (NaOH, H₂O)Partial decomposition above 80°C

Key Findings :

  • The methanone group resists hydrolysis under standard conditions due to steric protection by adjacent heterocycles .

  • Pipe

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Aromatic Substituents : The phenyl group in the target compound’s triazole may favor π-π interactions, whereas dimethylphenyl in 1015525-17-3 could enhance hydrophobic binding but limit conformational flexibility .
  • Heterocycle Variations : Benzimidazole in 931075-56-8 offers hydrogen-bonding capacity, while dicyclopropyl-triazole in 931622-35-4 increases steric hindrance, possibly affecting target selectivity .

Methodological Considerations for Similarity Assessment

The comparison of structural analogs relies on computational and experimental methods:

  • Molecular Fingerprinting : Evaluates shared substructural features (e.g., triazole rings) but may overlook 3D conformational differences .
  • Crystallographic Analysis : Tools like SHELXL () and WinGX () enable precise measurement of bond lengths and angles, critical for understanding how substituents influence molecular geometry. For example, a methyl group on pyrazole (target compound) vs. cyclopropyl (931622-35-4) may alter torsion angles, affecting binding pocket compatibility.
  • Physicochemical Profiling : Techniques such as spectrofluorometry () could hypothetically assess aggregation tendencies or critical micelle concentrations (CMC), though this is more relevant to surfactants than the target compound.

Implications for Drug Discovery

The structural diversity among these compounds underscores the importance of:

  • Substituent Optimization: Minor changes (e.g., dimethylphenyl vs. phenyl) can significantly alter pharmacokinetics or off-target effects.
  • Balanced Lipophilicity : The target compound’s logP (estimated) likely falls between the more polar 1015525-17-3 and the highly lipophilic 931622-35-4, influencing bioavailability.

Q & A

Q. How to resolve discrepancies in biological activity across studies?

  • Variables to Control :
  • Cell Line Variability : Use standardized lines (e.g., HEK293 for receptor studies).
  • Assay Conditions : Normalize ATP concentrations in kinase assays to avoid false negatives .

Methodological Recommendations

  • Computational Modeling : Combine DFT calculations (Gaussian 09) with molecular dynamics (AMBER) to predict solvation effects .
  • LogP Determination : Shake-flask method (octanol/water partition) for accurate hydrophobicity assessment .

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